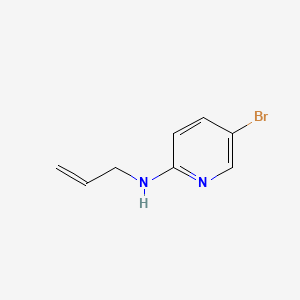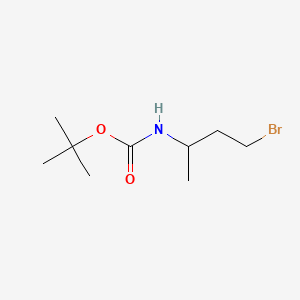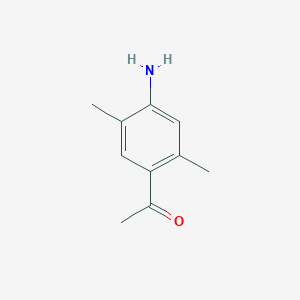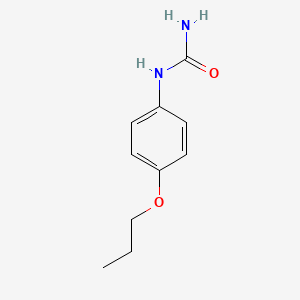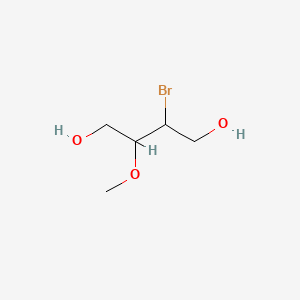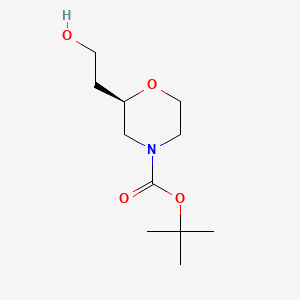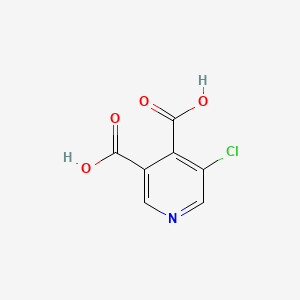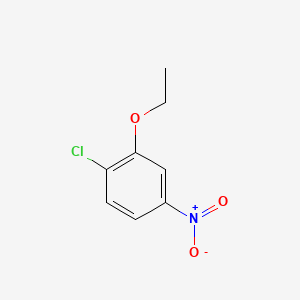
1-Chloro-2-ethoxy-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-ethoxy-4-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethoxy group, and a nitro group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
1-Chloro-2-ethoxy-4-nitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-2-ethoxybenzene. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .
Industrial production methods for this compound often involve large-scale nitration processes. These processes are optimized for high yield and purity, and they may include additional steps such as purification through recrystallization or distillation to remove impurities and by-products.
Análisis De Reacciones Químicas
1-Chloro-2-ethoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to the nitro group.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-2-ethoxy-4-aminobenzene, while nucleophilic substitution of the chlorine atom can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2-ethoxy-4-nitrobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-chloro-2-ethoxy-4-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The nitro group is an electron-withdrawing group, which influences the reactivity of the benzene ring by making it less reactive towards electrophilic aromatic substitution . The chlorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles . The ethoxy group can also influence the compound’s reactivity by donating electron density through resonance and inductive effects .
Comparación Con Compuestos Similares
1-Chloro-2-ethoxy-4-nitrobenzene can be compared with other similar compounds, such as:
1-Chloro-2-methoxy-4-nitrobenzene: This compound has a methoxy group instead of an ethoxy group.
1-Chloro-4-nitrobenzene: This compound lacks the ethoxy group, making it less reactive towards nucleophilic substitution reactions compared to this compound.
1-Chloro-2-ethoxybenzene: This compound lacks the nitro group, making it more reactive towards electrophilic aromatic substitution reactions compared to this compound.
These comparisons highlight the unique reactivity and applications of this compound in various chemical and industrial processes.
Propiedades
IUPAC Name |
1-chloro-2-ethoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTNTDMOSPPSMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740515 |
Source


|
| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-22-6 |
Source


|
| Record name | 1-Chloro-2-ethoxy-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
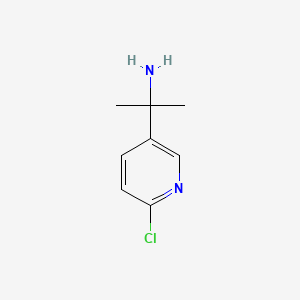

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)

